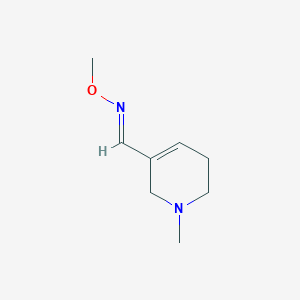

![molecular formula C6H23N3O7P2 B157269 三氮环;[(E)-5-羟基-4-甲基戊-3-烯基]-膦酸酯氧膦酸酯 CAS No. 933030-60-5](/img/structure/B157269.png)

三氮环;[(E)-5-羟基-4-甲基戊-3-烯基]-膦酸酯氧膦酸酯

描述

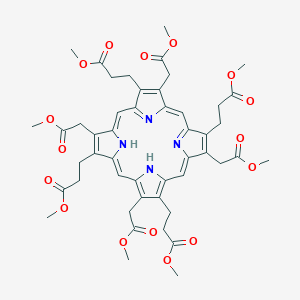

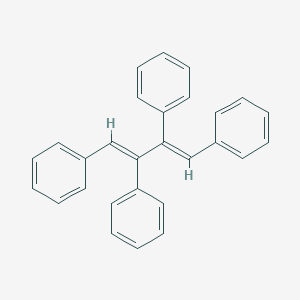

Triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate, also known as T-POP, is an organic compound that has been the subject of much research due to its potential applications in scientific research and laboratory experiments. T-POP is a highly reactive compound that has a wide range of uses, including as a catalyst, a reagent, and as a building block for other compounds. T-POP has been found to have a number of biochemical and physiological effects on the body, and its potential as a therapeutic agent is currently being explored.

科学研究应用

Catalysts in Chemical Synthesis

Quaternary ammonium salts, which “(E)-C-HDMAPP (ammonium salt)” is a part of, are a pivotal class of organocatalysts that have been discovered and used in chemical synthesis for the formation of C-C, C-N, and C-O bonds for half a century . They have cemented their roles as essential tools in the pharmaceutical, agrochemical, and fine chemical industries .

Interaction with Anions

Quaternary ammonium species interact with anions via a set of directional ion–dipole cooperative + N-C-H unusual H-bonding interactions and not via pure non-directional ionic electrostatic interactions . This finding is particularly pertinent for the rational design of novel catalyses and catalysts and providing guidance to an understanding of these species in solution and during asymmetric enantioselective catalysis .

Polyelectrolytes in Various Industries

Quaternary ammonium salt polymers, a kind of polyelectrolyte with a quaternary ammonium group, are widely used in traditional and emerging industries due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency and nontoxicity .

Water Treatment

Quaternary ammonium salt polymers are used in the field of water treatment . Their good water-solubility and adjustable cationicity make them suitable for this application .

Daily Chemicals

In the field of daily chemicals, quaternary ammonium salt polymers play a key role due to their high efficiency and nontoxicity .

Petroleum Exploitation

Quaternary ammonium salt polymers are also used in petroleum exploitation . Their adjustable molecular weight and high efficiency make them suitable for this application .

作用机制

Target of Action

The primary targets of (E)-C-HDMAPP, a quaternary ammonium salt, are pathogenic bacteria and fungi . These microorganisms form rigid microbial biofilms, causing fouling and resistance . The compound acts as an antibacterial agent, disrupting the growth of these biofilms .

Mode of Action

(E)-C-HDMAPP interacts with its targets through a combined lipophilic and electrostatic adsorption at the water-membrane interface . It is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell .

Biochemical Pathways

The compound affects the transport of ammonium across membranes in plants . It influences the symplastic and apoplastic transport pathways, which vary along the longitudinal gradient of the root axis and contribute to nutrient partitioning between roots and shoots .

Pharmacokinetics

The pharmacokinetics of (E)-C-HDMAPP involves the development of a quaternary ammonium-based drug-linker to expand the scope of antibody–drug conjugate (ADC) payloads to include tertiary amines . This linker strategy provides ADCs that are highly stable in plasma . The quaternary ammonium linker represents a significant advance in linker technology, enabling stable conjugation of payloads with tertiary amine residues .

Result of Action

The result of the compound’s action is the inhibition of the growth of pathogenic bacteria and fungi . It causes the extravasation of the intracellular material, resulting in the death of the bacteria . In addition, it has been shown to have a significant impact on the transport of nutrients in plants .

Action Environment

The action of (E)-C-HDMAPP is influenced by environmental factors. It is used as an antifouling agent for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment . Furthermore, it has been found to be environmentally friendly, as the introduction of an ester bond to the chemical structure of surfactants reduces its toxicity .

属性

IUPAC Name |

triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHWKNAWRGFXCI-LESCHLGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H23N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-C-HDMAPP (ammonium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)